molecular formula C7H5N5 B13940451 2,6-Diaminopyridine-3,5-dicarbonitrile

2,6-Diaminopyridine-3,5-dicarbonitrile

Cat. No.: B13940451
M. Wt: 159.15 g/mol
InChI Key: JSKRRQDSARSJTR-UHFFFAOYSA-N
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Description

2,6-Diaminopyridine-3,5-dicarbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with two amino groups at positions 2 and 6, and two cyano groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diaminopyridine-3,5-dicarbonitrile typically involves the cyanation of 2,5-dibromo-3,4-diaminopyridine. This reaction is carried out using copper cyanide as the cyanating agent in the presence of N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 120°C for 6 hours to achieve the best yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diaminopyridine-3,5-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-diaminopyridine-3,5-dicarbonitrile in its various applications involves its ability to participate in nucleophilic substitution and polymerization reactions. The amino groups on the pyridine ring can act as nucleophiles, facilitating the formation of new bonds with electrophilic reagents. In polymerization, the compound forms extended conjugated systems that enhance its electronic properties, making it suitable for use in electrocatalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diaminopyridine-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in the synthesis of materials with high electron-transporting capabilities and in the development of advanced organic electronic devices .

Properties

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

2,6-diaminopyridine-3,5-dicarbonitrile

InChI

InChI=1S/C7H5N5/c8-2-4-1-5(3-9)7(11)12-6(4)10/h1H,(H4,10,11,12)

InChI Key

JSKRRQDSARSJTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1C#N)N)N)C#N

Origin of Product

United States

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